tert-Butyl (1-amino-1-oxobut-3-en-2-yl)carbamate
Description
tert-Butyl (1-amino-1-oxobut-3-en-2-yl)carbamate is a carbamate-protected amine derivative featuring a but-3-enyl backbone with adjacent amino and oxo functional groups. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally characterized by its α,β-unsaturated ene system, which confers unique reactivity, such as participation in cycloadditions or Michael additions. Potential applications include its use as a pharmaceutical intermediate or a building block in polymer chemistry .
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-oxobut-3-en-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSWYOAOSGWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-amino-1-oxobut-3-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative under controlled conditions . One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement of raw materials . The process is optimized for large-scale production, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-amino-1-oxobut-3-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted carbamates .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Polymers : The compound serves as a precursor in the synthesis of polyimides, which are known for their high thermal stability and mechanical properties. These polymers find applications in electronics and aerospace industries due to their excellent insulating properties.
- Reagent in Organic Synthesis : It is used as a reagent in various organic synthesis processes, facilitating the formation of complex organic molecules.
2. Biology
- Drug Delivery Systems : Research has indicated potential applications in drug delivery systems due to its ability to form stable complexes with biomolecules. This characteristic may enhance the bioavailability of therapeutic agents.
- Bioconjugation : The compound can be utilized in bioconjugation techniques, linking biomolecules for targeted delivery or imaging purposes.
3. Medicine
- Therapeutic Agents Development : Investigations are ongoing into its role in developing new therapeutic agents. Its structural properties may allow it to interact favorably with biological targets .
- Diagnostic Tools : The compound's stability and reactivity make it a candidate for use in diagnostic tools, potentially aiding in disease detection and monitoring.
Industrial Applications
1. Electronics Industry
- Flexible Circuits : Due to its thermal stability, this compound is employed in the production of flexible circuits that require durable insulating materials.
- High-performance Components : The compound is integral in manufacturing components that withstand extreme conditions, making it suitable for high-performance applications.
Case Studies
| Application Area | Description | Key Findings |
|---|---|---|
| Polymer Synthesis | Used as a building block for polyimides | Exhibits high thermal stability and mechanical strength |
| Drug Delivery | Forms complexes with biomolecules | Enhances bioavailability of drugs |
| Electronics Manufacturing | Production of flexible circuits | Provides excellent insulation under extreme conditions |
Mechanism of Action
The mechanism of action of tert-Butyl (1-amino-1-oxobut-3-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The carbamate group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Backbone Flexibility : The but-3-enyl chain in the target compound introduces conformational flexibility and unsaturation, contrasting with the rigid cyclohexyl or aromatic pyrimidine moieties in analogs .
- Reactivity : The α,β-unsaturated system enables cycloaddition reactions (e.g., Diels-Alder), while halogenated pyrimidine derivatives (e.g., 298) are tailored for metal-catalyzed cross-coupling .
- Stability : The ene group may render the target compound prone to oxidation or isomerization under acidic/thermal conditions, whereas cyclohexyl or pyrimidine analogs exhibit greater steric and electronic stabilization .
Research Findings and Data
- Solubility : Cyclohexyl derivatives (e.g., 296) exhibit lower aqueous solubility compared to the ene-containing target compound due to increased hydrophobicity .
- Thermal Stability : Boc-protected amines generally decompose above 150°C, but halogenated analogs (e.g., 298) may show higher stability due to aromatic stabilization .
Biological Activity
tert-Butyl (1-amino-1-oxobut-3-en-2-yl)carbamate is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structure, which includes a tert-butyl group and an amino oxobutene moiety, suggesting possible interactions with biological targets such as enzymes and receptors. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 200.24 g/mol
- CAS Number : 1822593-18-9
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
- Receptor Binding : It can also interact with receptor sites, potentially modulating signaling pathways involved in various physiological processes.
Biological Activity Overview
Recent studies have indicated that this compound exhibits several biological activities:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism that could be harnessed for therapeutic applications in treating chronic inflammatory conditions.
Case Study 3: Cytotoxicity Against Cancer Cells
Research involving several human cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations. The compound's ability to trigger cell death pathways presents opportunities for further development in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
